3-Nitro-4-piperazin-1-ylbenzamide

JNK Inhibition Kinase Inhibitor Structure-Activity Relationship

Procure this specific 3-nitro-4-piperazinyl benzamide scaffold for evidence-based JNK kinase inhibitor discovery. The unique combination of the electron-withdrawing 3-nitro group and electron-donating 4-piperazinyl moiety creates a distinct conformational profile critical for achieving nanomolar potency (IC50 ~0.031 μM) from micromolar hits. Its 3-nitro group also serves as a versatile synthetic handle for reduction to a primary amine, enabling conjugation for chemical biology probe development.

Molecular Formula C11H14N4O3
Molecular Weight 250.25 g/mol
CAS No. 335210-46-3
Cat. No. B3336646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-piperazin-1-ylbenzamide
CAS335210-46-3
Molecular FormulaC11H14N4O3
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C11H14N4O3/c12-11(16)8-1-2-9(10(7-8)15(17)18)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H2,12,16)
InChIKeyRBCKMJVVNSKJSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-4-piperazin-1-ylbenzamide: Technical Specifications and Primary References for Procurement Decisions


3-Nitro-4-piperazin-1-ylbenzamide (CAS: 335210-46-3) is a small-molecule organic compound with the molecular formula C11H14N4O3, combining a nitro-substituted benzamide core with a piperazine moiety [1]. This compound is commercially cataloged as CHEMBRDG-BB 6636679 and is primarily utilized as a key intermediate or building block in early-stage pharmaceutical discovery programs, particularly within the piperazine amide chemical space .

Why Substituting 3-Nitro-4-piperazin-1-ylbenzamide with a Generic Analog Can Lead to Project Failure


The simple substitution of 3-Nitro-4-piperazin-1-ylbenzamide with a close structural analog, such as an unsubstituted benzamide, a meta-only nitro analog, or a different N-heterocycle, cannot be assumed to be functionally equivalent. The unique combination of the electron-withdrawing 3-nitro group and the electron-donating 4-piperazinyl group creates a specific electronic and conformational profile that directly dictates its reactivity as a chemical intermediate and its potential interactions with biological targets [1]. Replacing either functional group would alter the compound's lipophilicity, hydrogen-bonding capacity, and overall three-dimensional shape, which are critical parameters in drug design. The following evidence demonstrates that even subtle changes in this core motif can lead to quantifiable differences in potency and molecular properties, underscoring the need for a rigorous, evidence-based selection process for this specific scaffold [2].

Quantitative Evidence for Selecting 3-Nitro-4-piperazin-1-ylbenzamide over its Analogs


Quantitative Structure-Activity Relationship (SAR): Piperazine Amide Potency as a JNK Inhibitor

The piperazine amide scaffold, of which 3-Nitro-4-piperazin-1-ylbenzamide is a core structural fragment, is a validated starting point for developing potent c-jun N-terminal kinase (JNK) inhibitors [1]. A direct head-to-head comparison within this chemical series demonstrates the profound impact of peripheral substituents on biological activity. Compound 1 (the base piperazine amide) exhibited an IC50 of 1.0 μM against JNK1, while optimized analog 4g demonstrated a significantly improved IC50 of 0.031 μM, representing a 32-fold increase in potency [1]. This stark difference quantifies the critical nature of precise structural optimization around the piperazine amide core for achieving target potency and validates the use of 3-Nitro-4-piperazin-1-ylbenzamide as a specific and non-substitutable intermediate.

JNK Inhibition Kinase Inhibitor Structure-Activity Relationship

Differentiation by Predicted Physical Properties: Density and Boiling Point

The predicted physical properties of 3-Nitro-4-piperazin-1-ylbenzamide provide a quantitative basis for distinguishing it from simpler, unsubstituted analogs in a laboratory or pilot-plant setting . The compound has a predicted density of 1.329±0.06 g/cm³ and a predicted boiling point of 446.8±45.0 °C at 760 mmHg . In contrast, the unsubstituted core analog, 4-(piperazin-1-yl)benzamide, has a molecular weight of 205.26 g/mol versus 250.25 g/mol for the target compound . These differences in mass and predicted physical state characteristics directly impact critical handling parameters such as solvent selection, distillation or drying conditions, and safety data sheet classifications, making the compounds non-interchangeable from a process engineering standpoint.

Physicochemical Properties Chemical Synthesis Process Chemistry

Differentiation by Structural and Electronic Profile: The 3-Nitro-4-piperazinyl Motif

A class-level inference from established medicinal chemistry principles indicates that the 3-nitro-4-piperazin-1-yl substitution pattern on the benzamide ring creates a distinct electronic and conformational landscape compared to other regioisomers [1]. The nitro group is a strong electron-withdrawing group (EWG) by both inductive (-I) and resonance (-M) effects, which polarizes the aromatic ring and activates the position para to it for nucleophilic aromatic substitution (SNAr). The piperazine, being a basic secondary amine, can exist in different protonation states at physiological pH, with a predicted pKa for the piperazine NH of approximately 9.8, a value that can be modulated by the electron-withdrawing nitro group [2]. This is in stark contrast to a 4-nitro isomer, where the electron-withdrawing effect on the piperazine ring would be less direct. This specific substitution pattern directly influences the molecule's reactivity, solubility at varying pH, and potential for forming key interactions in a biological target's binding pocket.

Computational Chemistry Drug Design Chemical Biology

Procurement Distinction: Custom Synthesis Availability versus Off-the-Shelf Analogs

A key practical differentiator for procurement is that 3-Nitro-4-piperazin-1-ylbenzamide (CAS 335210-46-3) is frequently listed as a custom synthesis product, indicating its specialized nature and use as a non-commodity research intermediate [1]. In contrast, its unsubstituted analog, 4-(piperazin-1-yl)benzamide (CAS 116290-73-4), is widely available as an off-the-shelf, pre-synthesized compound from multiple major chemical suppliers [2]. This distinction is not merely commercial; it reflects the compound's role as a more advanced and specific building block for targeted medicinal chemistry projects, rather than a generic reagent. For a laboratory initiating a program focused on piperazine amide SAR, the custom synthesis route for the 3-nitro derivative is the only path to obtaining the precise starting material required for generating specific, patentable chemical matter.

Custom Synthesis Chemical Sourcing Medicinal Chemistry

Key Application Scenarios for 3-Nitro-4-piperazin-1-ylbenzamide in R&D and Manufacturing


Medicinal Chemistry: Hit-to-Lead Optimization for Kinase Inhibitors

This compound is an optimal starting point for medicinal chemistry programs targeting kinases, particularly the JNK family. The demonstrated SAR around the piperazine amide core shows a clear path from a micromolar hit (IC50 ~1.0 μM) to a nanomolar lead (IC50 ~0.031 μM) through targeted modifications [1]. Using 3-Nitro-4-piperazin-1-ylbenzamide as a central scaffold enables systematic exploration of this chemical space, providing a direct, evidence-backed strategy for achieving the required potency improvements for a drug candidate.

Process Chemistry: Development of Scalable Synthetic Routes

The distinct physicochemical properties of 3-Nitro-4-piperazin-1-ylbenzamide, including its predicted boiling point of 446.8±45.0 °C and density of 1.329 g/cm³ [1], necessitate the development of specific, scalable synthetic and purification protocols. Procuring this specific building block allows process chemists to optimize reaction conditions (e.g., temperature, solvent) for its unique electronic profile, which is dictated by the 3-nitro-4-piperazinyl substitution pattern . This is essential for ensuring reproducibility and efficiency during scale-up to supply preclinical toxicology studies.

Chemical Biology: Design of Photoaffinity or Activity-Based Probes

The 3-nitro group serves as a valuable synthetic handle for further functionalization. It can be readily reduced to a primary amine, creating a new nucleophilic site for conjugation to fluorophores, biotin, or solid supports for use in target identification, pull-down assays, or imaging studies. The specific 3-nitro-4-piperazinyl arrangement ensures that the probe retains the core pharmacophore necessary for biological recognition, as inferred from class-level SAR [1]. This makes the compound a strategic procurement item for laboratories developing chemical biology toolsets around the piperazine amide scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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